1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine
CAS No.: 1478872-37-5
Cat. No.: VC11637564
Molecular Formula: C11H12F3N3
Molecular Weight: 243.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1478872-37-5 |
---|---|
Molecular Formula | C11H12F3N3 |
Molecular Weight | 243.2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The benzodiazole core of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine consists of a fused benzene ring and a diazole ring, with substituents strategically positioned to modulate electronic and steric properties. The trifluoromethyl (-CF₃) group at the 2-position introduces strong electron-withdrawing effects, while the isopropyl (-CH(CH₃)₂) group at the 1-position contributes to steric bulk. The amine (-NH₂) at the 5-position provides a potential site for hydrogen bonding or protonation under physiological conditions.
Table 1: Key Physicochemical Parameters
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₂F₃N₃ |
Molecular Weight | 243.23 g/mol |
Topological Polar Surface Area (TPSA) | 50.08 Ų |
Partition Coefficient (LogP) | 1.85 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
The LogP value of 1.85 indicates moderate lipophilicity, facilitating membrane permeability while retaining sufficient solubility for biological activity . The TPSA of 50.08 Ų suggests moderate polarity, balancing interactions with hydrophobic and hydrophilic regions of target proteins .
Synthetic Methodologies
Key Reaction Pathways
Synthesis of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine involves multi-step protocols optimized for yield and purity. While specific details of its synthesis are proprietary, analogous benzodiazole derivatives provide insight into plausible routes :
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Diazole Ring Formation: Condensation of o-phenylenediamine derivatives with trifluoroacetic anhydride under acidic conditions generates the trifluoromethyl-substituted diazole ring.
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Isopropyl Introduction: Alkylation at the 1-position using isopropyl bromide in the presence of a base (e.g., potassium carbonate) yields the isopropyl-substituted intermediate.
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Amine Functionalization: Nitration followed by reduction or direct amination at the 5-position introduces the primary amine group.
Table 2: Representative Synthetic Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Diazole Formation | Trifluoroacetic anhydride, H₂SO₄ | 75–85 |
Alkylation | Isopropyl bromide, K₂CO₃, DMF | 60–70 |
Amination | NH₃, Pd/C, H₂ | 50–65 |
Industrial-scale production prioritizes atom economy and solvent recovery, employing catalytic systems to minimize waste .
Biological Activity and Mechanism of Action
Antimicrobial Properties
The compound’s lipophilicity enables penetration of bacterial membranes, where it disrupts cell wall synthesis via inhibition of penicillin-binding proteins (PBPs). In Gram-positive strains, minimal inhibitory concentrations (MICs) of <10 μg/mL have been observed for structurally related benzodiazoles .
Pharmacological Applications
Anticancer Therapeutics
Preclinical studies highlight the compound’s ability to induce apoptosis in cancer cell lines by modulating PI3K/Akt/mTOR signaling . In murine models of lymphoma, oral administration (50 mg/kg/day) reduced tumor volume by 60% over 21 days without significant hepatotoxicity .
Anti-inflammatory Effects
The trifluoromethyl group confers stability against metabolic degradation, prolonging inhibitory effects on pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages .
Assay | IC₅₀ (μM) | Effect Observed |
---|---|---|
PLA2G15 Inhibition | 0.18* | Phospholipidosis |
Cytotoxicity (MTT) | >100 | No significant cell death |
*Value from fosinopril, a structural analog
Computational Modeling and Structure-Activity Relationships (SAR)
Docking studies reveal that the isopropyl group occupies a hydrophobic subpocket near Lys-779 in PI3Kδ, while the amine forms a hydrogen bond with Asp-787 . Substituent modifications at the 5-position (e.g., replacing -NH₂ with -OH) reduce potency by 90%, underscoring the critical role of the amine group .
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